molecular formula C18H27N3O3 B2595025 4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide CAS No. 2097896-11-0

4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide

Cat. No.: B2595025
CAS No.: 2097896-11-0
M. Wt: 333.432
InChI Key: ALHZKBPORCDHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a key regulator of cell proliferation and differentiation, and its dysregulation is implicated in several disease contexts. Inhibiting DYRK1A has emerged as a promising therapeutic strategy for neurodegenerative disorders, such as Alzheimer's disease and Down syndrome, due to its role in tau phosphorylation and APP processing . Furthermore, DYRK1A inhibition can expand the proliferative capacity of pancreatic beta cells , highlighting its significant research value in the field of diabetes and regenerative medicine. The specific structural features of this compound, including the pyrrolidine-2-one scaffold, are designed to achieve high selectivity for DYRK1A over other kinases, minimizing off-target effects in experimental settings. Consequently, this molecule serves as a critical tool for elucidating DYRK1A signaling pathways, validating DYRK1A as a drug target, and screening for synergistic compounds in various models of human disease.

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-[(6-propan-2-yloxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-11(2)24-14-7-6-12(8-19-14)9-20-16(22)15-13(18(3,4)5)10-21-17(15)23/h6-8,11,13,15H,9-10H2,1-5H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZKBPORCDHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)CNC(=O)C2C(CNC2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halide and a strong base.

    Final Coupling: The final step involves coupling the pyrrolidine and pyridine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.

ConditionsReagentsProductYield/Notes
Acidic (HCl, 6M, reflux)HCl, H₂O4-tert-butyl-2-oxopyrrolidine-3-carboxylic acidPartial decomposition observed
Basic (NaOH, 1M, 80°C)NaOH, H₂OSodium salt of 4-tert-butyl-2-oxopyrrolidine-3-carboxylateHigher stability in basic medium

Steric hindrance from the tert-butyl group slows hydrolysis kinetics compared to less-substituted analogs .

Functionalization of the Pyridine Ether

The propan-2-yloxy group on the pyridine ring participates in nucleophilic substitution or cleavage reactions.

Ether Cleavage

ConditionsReagentsProductNotes
HI (48%, reflux)Hydroiodic acid6-hydroxypyridin-3-yl derivativeQuantitative conversion
BBr₃ (CH₂Cl₂, −78°C)Boron tribromideDemethylation to 6-hydroxypyridin-3-yl intermediateRequires low temperature

Alkylation/Functionalization

The oxygen atom can act as a nucleophile in alkylation reactions, though steric constraints may limit reactivity .

Pyrrolidone Ring Modifications

The 2-oxopyrrolidine ring is susceptible to reduction, oxidation, or ring-opening reactions.

Reduction of the Lactam

ConditionsReagentsProductOutcome
LiAlH₄ (THF, 0°C)Lithium aluminum hydridePyrrolidine alcohol derivativePartial ring opening observed

Oxidation

The α-carbon adjacent to the carbonyl group can be oxidized, though the tert-butyl group may hinder reactivity.

Nucleophilic Attack at the Amide Nitrogen

The amide nitrogen participates in reactions with electrophiles:

Reaction TypeReagentsProductApplication
AcylationAcetyl chlorideN-acetyl derivativeEnhanced lipophilicity
SulfonylationTosyl chlorideN-tosylamideImproved crystallinity

Steric and Electronic Effects on Reactivity

  • Steric Effects : The tert-butyl group impedes access to the pyrrolidone ring, reducing reaction rates in substitutions or additions .

  • Electronic Effects : The electron-withdrawing carbonyl group activates the adjacent α-carbon for nucleophilic attacks .

Comparative Reactivity with Structural Analogs

Compound ModificationReactivity TrendKey Difference
Replacement of tert-butylFaster hydrolysisReduced steric hindrance
Pyridine N-oxide derivativeEnhanced electrophilicityIncreased polarity at pyridine ring

Catalytic and Enzymatic Interactions

  • PLA2G15 Inhibition : Analogous compounds (e.g., fosinopril) inhibit lysosomal phospholipase A2, suggesting potential interactions with enzymatic targets through cationic amphiphilic properties .

  • Hydrogen Bonding : The amide and ether functionalities facilitate binding to biological receptors, as seen in β₃-adrenergic receptor agonists .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide may exhibit anticancer properties. For instance, Mannich bases, which share structural characteristics, have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . The structure of our compound suggests it may also interact with similar biological targets.

Enzyme Inhibition

The compound's design allows for potential interactions with various enzymes. Inhibitors of phospholipase A2 have been identified as important in drug development for conditions like phospholipidosis . Given the structural attributes of this compound, it may serve as a lead compound for developing new enzyme inhibitors.

Synthesis and Biological Evaluation

A study on related compounds demonstrated that modifications to the pyrrolidine ring can significantly affect biological activity. For example, derivatives with different substituents showed varying degrees of efficacy against cancer cell lines . This highlights the importance of structural optimization in enhancing the therapeutic potential of compounds similar to this compound.

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for predicting the biological activity of new compounds. The presence of the pyridine ring and the tert-butyl group in this compound suggests that these features could be critical for activity against specific targets in cancer therapy . Further studies are required to elucidate these relationships fully.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The European patent application (EP 4,374,877 A2) discloses pyridazine-carboxamide derivatives, such as:

  • (3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide
  • (3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide

Key Differences :

  • Biological Implications : The morpholine and fluorine substituents in the patent compounds likely improve metabolic stability and membrane permeability, whereas the target compound’s propan-2-yloxy group may prioritize solubility .

Key Differences :

  • Functional Groups: The nitro, thioxo, and cyano groups in these compounds contrast with the target’s tert-butyl and propan-2-yloxy groups, leading to differences in electronic properties and reactivity.
  • Spectral Data : While direct comparisons are unavailable, IR and NMR data for similar compounds (e.g., carbonyl stretches at ~1700 cm⁻¹, tert-butyl singlets at δ 1.4 ppm in ¹H NMR) suggest the target compound would exhibit analogous spectral features but distinct shifts due to substituent effects .

Pyrrolidine-Pyridine Hybrids from Catalogs (Evidences 4–6)

Examples include:

  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()
  • 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine ()

Key Differences :

  • Protecting Groups : The use of tert-butyldimethylsilyl (TBS) or Boc groups in these analogs indicates their utility as synthetic intermediates, unlike the target compound, which lacks such protections.
  • Physicochemical Properties : The TBS group increases hydrophobicity, whereas the target compound’s pyrrolidone and pyridine groups balance lipophilicity and hydrogen-bonding capacity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrrolidone tert-butyl, propan-2-yloxy-pyridine ~350 (estimated) N/A Moderate lipophilicity, H-bond donor
Patent Analog (EP 4,374,877 A2) Pyridazine CF₃, morpholine, Cl ~600 N/A High metabolic stability
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () Pyrimidine Nitrophenyl, thioxo ~400 210–212 Electron-deficient core
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () Pyrrolidine-Pyridine Iodo, methoxy, Boc ~500 145–147 Synthetic intermediate

Research Implications

  • Biological Activity : The target compound’s pyrrolidone-pyridine hybrid may favor protease or enzyme inhibition, whereas patent analogs with pyridazine and fluorinated groups are likely optimized for kinase targets .
  • Synthetic Accessibility : ’s condensation methods could be adapted for the target compound, though tert-butyl and propan-2-yloxy groups may require specialized protecting strategies .
  • Drug-Likeness : The propan-2-yloxy group in the target compound may improve solubility over bulkier substituents (e.g., TBS in ), but its metabolic stability remains to be tested .

Biological Activity

4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes a pyrrolidine core, a pyridine moiety, and a tert-butyl group. This structural diversity may contribute to its varied biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving the inhibition of cell wall synthesis leading to bacterial cell death .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMechanism of ActionReference
Compound AStaphylococcus aureusCell wall synthesis inhibition
Compound BE. coliMembrane disruption
Compound CPseudomonas aeruginosaInhibition of protein synthesis

Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties. These activities are often assessed using assays like DPPH and TBARS, which measure the ability to scavenge free radicals and inhibit lipid peroxidation, respectively . The presence of specific substituents can enhance these antioxidant effects.

Table 2: Antioxidant Activity Assays

CompoundAssay TypeEC50 (mM)Reference
Compound 1DPPH0.565 ± 0.051
Compound 2TBARS0.708 ± 0.074

Cytotoxicity and Apoptosis Induction

Research has also explored the cytotoxic effects of similar compounds on cancer cell lines. For example, certain derivatives have been shown to induce apoptosis through the caspase pathway, effectively reducing cell viability in MCF-7 (breast cancer) and DU145 (prostate cancer) cell lines .

Table 3: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound XMCF-73.2Apoptosis via caspase activation
Compound YDU1456.8Cell cycle arrest
Compound ZA5498.4Apoptosis induction

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Free Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Gene Regulation : Similar compounds have been shown to influence gene expression related to inflammatory responses and cell cycle regulation .

Case Studies

A notable study investigated the effects of a related compound on various bacterial strains, demonstrating significant antimicrobial activity across multiple pathogens, including those resistant to conventional antibiotics . Another study highlighted the anticancer potential in vitro, suggesting that structural modifications could enhance efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, including:

  • Condensation : Formation of the pyrrolidine-3-carboxamide core via cyclization (e.g., using tert-butyl groups and isopropoxy pyridine derivatives as precursors) .
  • Functionalization : Introduction of the 6-(propan-2-yloxy)pyridin-3-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .
  • Optimization : Yield improvements (typically 60–80%) require precise temperature control (0–20°C for sensitive intermediates) and catalysts like DMAP or triethylamine in dichloromethane .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Critical for confirming substituent positions (e.g., tert-butyl at δ 1.2–1.4 ppm; pyridine protons at δ 7.0–8.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight consistency .
  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms spatial arrangement of bulky tert-butyl groups .

Q. How is initial biological activity screening conducted for this compound?

  • Methodological Answer :

  • In vitro assays : Target enzyme inhibition (e.g., kinases, proteases) using fluorescence-based or radiometric assays .
  • Cell viability studies : Tested against cancer or bacterial cell lines (IC₅₀ values typically reported in µM ranges) .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

  • Methodological Answer :

  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce side reactions .
  • Catalyst screening : Test alternatives to DMAP, such as 4-pyrrolidinopyridine, to enhance reaction efficiency .
  • Temperature gradients : Gradual warming (0°C → RT) minimizes decomposition of thermally unstable intermediates .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under uniform conditions (pH, temperature, buffer composition) to isolate variables .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may alter observed activity .
  • Structural analogs : Compare activity of derivatives (e.g., tert-butyl vs. cyclopentyl substitutions) to pinpoint pharmacophoric elements .

Q. How can computational methods predict this compound’s interactions with non-canonical targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock or Schrödinger Suite to model binding to off-target proteins (e.g., GPCRs, ion channels) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding kinetics .
  • QSAR modeling : Correlate structural features (e.g., tert-butyl hydrophobicity, pyridine electronics) with activity trends .

Q. What advanced analytical methods quantify trace impurities in bulk synthesis batches?

  • Methodological Answer :

  • UPLC-QTOF : Achieves ppb-level detection of impurities (e.g., unreacted pyridine precursors) .
  • Chiral HPLC : Resolves enantiomeric impurities introduced during asymmetric synthesis steps .
  • Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytically labile groups (e.g., isopropoxy ethers) .

Methodological Notes

  • Synthetic Challenges : The tert-butyl group’s steric bulk complicates coupling reactions; microwave-assisted synthesis may reduce reaction times .
  • Biological Data Interpretation : Activity discrepancies may arise from cell line-specific expression of metabolic enzymes (e.g., cytochrome P450 isoforms) .
  • Analytical Validation : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.